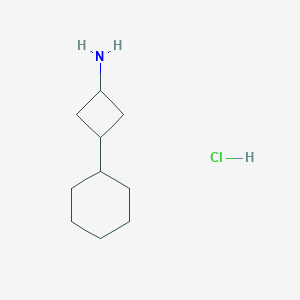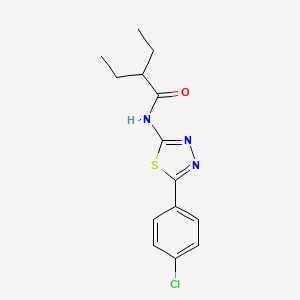
Pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridine and isoquinoline are both aromatic heterocyclic compounds. Pyridine is a six-membered ring with one nitrogen atom, and isoquinoline is a fused bicyclic system consisting of a benzene ring and a pyridine ring . The specific compound you’re asking about seems to be a complex derivative of these structures.
Scientific Research Applications
Chemical Synthesis and Functionalization
- Research indicates that cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, suggesting a pathway for the synthesis of complex molecules possibly including Pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives. These methodologies enable the construction of ring-fused structures relevant in medicinal chemistry (Kang et al., 2015).
Pharmacological Lead Compounds
- Compounds structurally related to Pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have been evaluated as potential inhibitors of MAPK, specifically p38alphaMAPK, highlighting their significance as pharmacological leads. The study's findings emphasize the importance of the vicinal pyridine/4-F-phenyl pharmacophore for biological activity, presenting these molecules as promising candidates for the development of selective p38alpha inhibitors (Peifer et al., 2007).
Material Science Applications
- Research on 1,4-dihydropyridine derivatives demonstrates their potential as calcium-channel antagonists. Structural analysis revealed that the 1,4-dihydropyridine ring adopts a nearly planar conformation, influencing its interaction with the benzene ring and suggesting applications in designing new materials with specific electronic or optical properties (Linden et al., 2011).
Luminescent Properties for Sensing and Lighting
- Metalated Ir(III) complexes based on luminescent diimine ligands containing aromatic systems show promising photophysical properties. These findings are relevant for the development of materials for organic light-emitting diodes (OLEDs) and sensors, indicating potential applications of Pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives in these areas (Shakirova et al., 2018).
Fluorescent Chemosensors
- Novel fluorescent chemosensors incorporating pyridine-carboxhydrazone and related structures have been developed, demonstrating selectivity for Cr3+ ions. This research suggests applications of Pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives in environmental monitoring and analytical chemistry (Wu et al., 2009).
properties
IUPAC Name |
pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-16-4-3-5-17(12-16)25-13-20(18-6-1-2-7-19(18)21(25)26)22(27)28-14-15-8-10-24-11-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVTFQMXQIGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)OCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)
![7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2934322.png)
![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)
![N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2934332.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)
![2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2934334.png)
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)
![4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2934336.png)

![1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2934339.png)